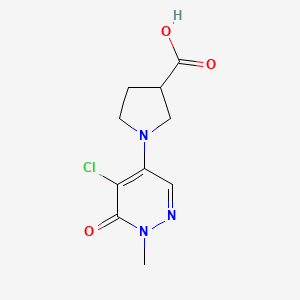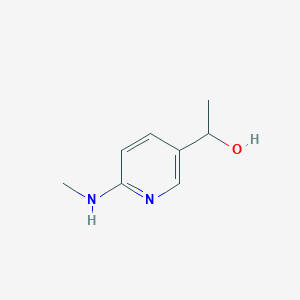
1-(6-(Methylamino)pyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Methylamino)pyridin-3-yl)ethanol is an organic compound with the molecular formula C8H12N2O It features a pyridine ring substituted with a methylamino group at the 6-position and an ethanol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(6-(Methylamino)pyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:
Step 1: Condensation of 3-pyridinecarboxaldehyde with methylamine in an organic solvent like ethanol.
Step 2: Reduction of the resulting imine intermediate with sodium borohydride in ethanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions can be optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(Methylamino)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-(6-(Methylamino)pyridin-3-yl)acetic acid.
Reduction: 1-(6-(Methylamino)piperidin-3-yl)ethanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Methylamino)pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-(Methylamino)pyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-(Ethylamino)pyridin-3-yl)ethanol: Similar structure but with an ethylamino group instead of a methylamino group.
1-(6-(Dimethylamino)pyridin-3-yl)ethanol: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
1-(6-(Methylamino)pyridin-3-yl)ethanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylamino group at the 6-position and the ethanol group at the 3-position provides distinct chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-[6-(methylamino)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6(11)7-3-4-8(9-2)10-5-7/h3-6,11H,1-2H3,(H,9,10) |
InChI-Schlüssel |
USDDNZDRRQGGGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


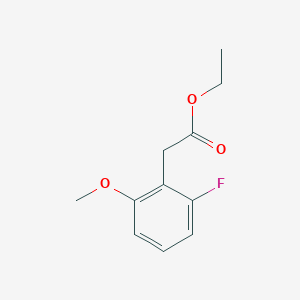

![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)

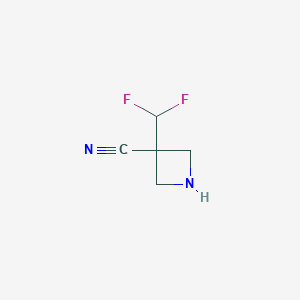
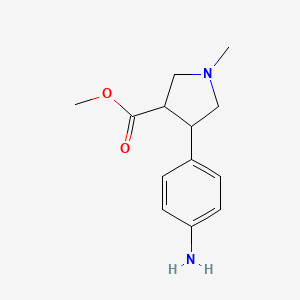

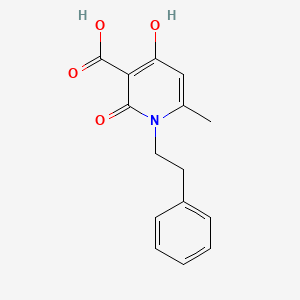
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
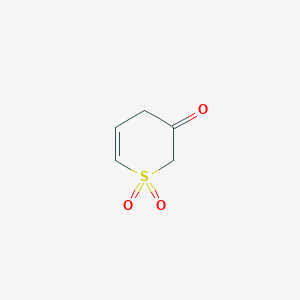
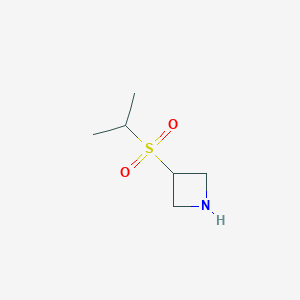
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13012179.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)
